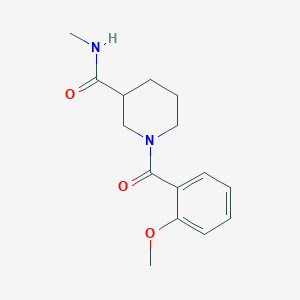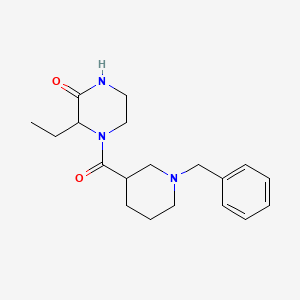
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide, also known as sulindac sulfide, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In recent years, sulindac sulfide has gained attention for its potential anti-cancer properties, particularly in the prevention and treatment of colon cancer.
Mécanisme D'action
The anti-cancer properties of N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide are thought to be mediated through its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote inflammation and cell proliferation. Sulindac sulfide is a selective COX-2 inhibitor, which means that it can specifically target the COX-2 enzyme without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound sulfide has also been shown to have anti-inflammatory and analgesic effects. Sulindac sulfide can reduce the production of prostaglandins that promote inflammation and pain, which makes it effective in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide is that it is a well-established drug that has been extensively studied for its safety and efficacy in humans. This means that it can be readily used in clinical trials to test its potential anti-cancer properties. However, one limitation is that this compound sulfide can have side effects such as gastrointestinal bleeding and renal toxicity, which may limit its use in some patient populations.
Orientations Futures
There are several future directions for the research on N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide. One area of interest is the development of more potent and selective COX-2 inhibitors that can be used in the treatment of colon cancer. Another area of interest is the identification of biomarkers that can predict the response of colon cancer patients to this compound sulfide treatment. Finally, there is a need for further research to understand the mechanisms underlying the anti-cancer properties of this compound sulfide, which may lead to the development of new therapies for colon cancer.
Méthodes De Synthèse
Sulindac sulfide can be synthesized from N-(3-methylsulfinylphenyl)oxolane-2-carboxamide, which is a prodrug that is metabolized in the body to produce this compound sulfide. Sulindac can be synthesized by reacting 2-chlorobenzoic acid with 2-methyl-4-nitroaniline, followed by reduction and cyclization. Sulindac sulfide can then be obtained by treating this compound with hydrogen sulfide.
Applications De Recherche Scientifique
Sulindac sulfide has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide can inhibit the growth of colon cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have also demonstrated that this compound sulfide can inhibit the development of colon tumors in animal models.
Propriétés
IUPAC Name |
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15)10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXGOQFOWAURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
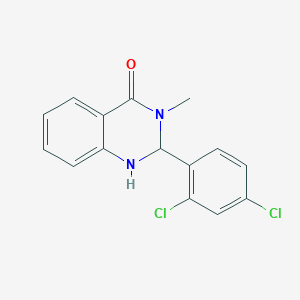
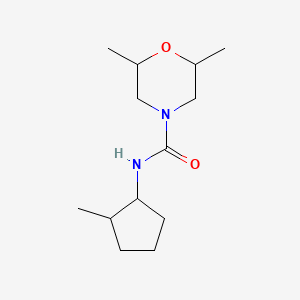
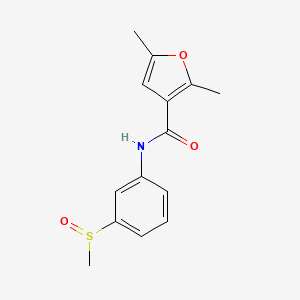

![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
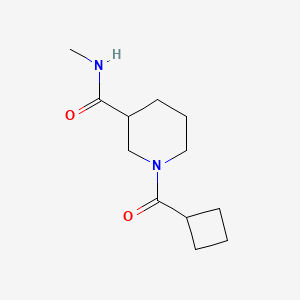
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)

